Indirubin-3'-monoxime

Catalog No.
S530623
CAS No.
160807-49-8
M.F
C16H11N3O2
M. Wt
277.28 g/mol
Availability
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Indirubin-3'-monoxime

CAS Number

160807-49-8

Product Name

Indirubin-3'-monoxime

IUPAC Name

3-(3-nitroso-1H-indol-2-yl)-1H-indol-2-ol

Molecular Formula

C16H11N3O2

Molecular Weight

277.28 g/mol

InChI

InChI=1S/C16H11N3O2/c20-16-13(9-5-1-3-7-11(9)18-16)15-14(19-21)10-6-2-4-8-12(10)17-15/h1-8,17-18,20H

InChI Key

HBDSHCUSXQATPO-BRNLPKLHSA-N

SMILES

C1=CC=C2C(=C1)C(=C(N2)O)C3=C(C4=CC=CC=C4N3)N=O

Solubility

Soluble in DMSO

Synonyms

indirubin 3'-oxime, indirubin-3'-monoxime

Canonical SMILES

C1=CC=C2C(=C1)C(=C(N2)O)C3=C(C4=CC=CC=C4N3)N=O

Description

The exact mass of the compound Indirubin-3'-monoxime is 277.0851 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 717829. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Amines - Hydroxylamines - Oximes - Supplementary Records. It belongs to the ontological category of oxindoles in the ChEBI Ontology tree. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

Cyclin-Dependent Kinase (CDK) Inhibition

One of the most studied properties of IXM is its ability to inhibit cyclin-dependent kinases (CDKs). CDKs are a family of enzymes that play a crucial role in cell cycle regulation. Inhibiting CDKs can disrupt uncontrolled cell growth, making IXM a potential candidate for cancer research []. Studies have shown that IXM is a selective and potent inhibitor of CDK5/CDK1 complexes, with potential implications for treating neurodegenerative diseases.

Glycogen Synthase Kinase-3β (GSK-3β) Inhibition

IXM also exhibits inhibitory activity against glycogen synthase kinase-3β (GSK-3β), another important signaling enzyme. GSK-3β is involved in various cellular processes, including metabolism, cell survival, and neuroprotection. Inhibiting GSK-3β has been linked to potential benefits in treating Alzheimer's disease, Parkinson's disease, and diabetes [].

Other Potential Applications

Research suggests that IXM may have applications beyond CDK and GSK-3β inhibition. Studies have shown that it might possess:

  • Anti-inflammatory properties by inhibiting 5-lipoxygenase, an enzyme involved in the inflammatory response [].
  • Bone formation regulation capabilities [].
  • Anti-obesity effects through mechanisms yet to be fully elucidated [].

Purity

>98% (or refer to the Certificate of Analysis)

XLogP3

3.2

Exact Mass

277.0851

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Wikipedia

Indirubin-3'-monoxime

Dates

Modify: 2023-08-15

Indirubin-3'-Oxime (IDR3O) Inhibits Proliferation of Osteosarcoma Cells in vitro and Tumor Growth in vivo Through AMPK-Activation and PGC-1α/TFAM Up-Regulation

Bing Fu, Guorui Yin, Ke Song, Xiurui Mu, Bo Xu, Xubin Zhang
PMID: 33368050   DOI: 10.1134/S1607672920060022

Abstract

Osteosarcoma, a malignant tumor of bones, has very high incidence in adolescents and young people. The present study investigated the effect of indirubin-3'-oxime (IDR3O) derivative on proliferation of osteosarcoma cells in vitro and tumor growth in vivo. Changes in growth and induction of apoptosis in osteosarcoma cells were assessed using WST-8 and TUNEL staining assays. Treatment of MG63 and Saos‑2 cells with IDR3O inhibited proliferation, activated apoptosis and promoted AMPK-activation. In IDR3O treated MG63 and Saos‑2 cells PGC-1α (Peroxisome proliferator-activated receptor-γ coactivator-1α) levels were markedly promoted compared to control (untreated) cells. In the mice model osteosarcoma was induced by implantation of 2 × 10
MG63 cells on dorsal side subcutaneously. Then the experimental group of mice received IDR3O intra-peritoneally during 45 days. IDR3O-treatment suppressed tumor development significantly compared to control (untreated) group but didn't changed body weight. IDR3O inhibits osteosarcoma cell growth and activates apoptosis through AMPK dependent pathway. Therefore, IDR3O may be considered for treatment of osteosarcoma as it effectively arrests tumor growth in mice.


Indirubin-3'-monoxime induces paraptosis in MDA-MB-231 breast cancer cells by transmitting Ca

Matharage Gayani Dilshara, Ilandarage Menu Neelaka Molagoda, Rajapaksha Gedara Prasad Tharanga Jayasooriya, Yung Hyun Choi, Cheol Park, Gi-Young Kim
PMID: 33321111   DOI: 10.1016/j.abb.2020.108723

Abstract

Indirubin-3'-monoxime (I3M) induces cell death in many cancer cells; however, whether I3M regulates paraptosis is unclear. The present study aimed to investigate I3M-induced paraptosis.
We treated various cancer cells with I3M, and measured vacuole formation (a paraptosis marker) and the regulating signaling pathway such as endoplasmic reticulum (ER) stress, reactive oxygen species, and proteasomal dysfunction.
We found that I3M induced small vacuole formation in MDA-MB-231 breast cancer cells and transient knockdown of eIF2α and CHOP significantly downregulated vacuolation in the ER and mitochondria, as well as cell death in response to I3M, indicating that I3M-meditaed paraptosis was upregulated by ER stress. Moreover, I3M accumulated ubiquitinylated proteins via proteasome dysfunction, which stimulated ER stress-mediated Ca
release. A Ca
chelator significantly downregulated vacuolation in the ER and mitochondria as well as cell death, suggesting that Ca
was a key regulator in I3M-induced paraptosis. Our results also revealed that Ca
finally transited in mitochondria through mitochondrial Ca
uniporter (MCU), causing I3M-mediated paraptosis; however, the paraptosis was completely inhibited by, ruthenium red, an MCU inhibitor.
I3M induced proteasomal dysfunction-mediated ER stress and subsequently promoted Ca
release, which was accumulated in the mitochondria via MCU, thus causing paraptosis in MDA-MB-231 breast cancer cells.


Indirubin-3-monoxime and thymoquinone exhibit synergistic efficacy as therapeutic combination in in-vitro and in-vivo models of Lung cancer

Ayed A Dera, Prasanna Rajagopalan, Majed Al Fayi, Irfan Ahmed, Harish C Chandramoorthy
PMID: 32588331   DOI: 10.1007/s12272-020-01241-2

Abstract

In this study, we report the combination of indirubin-3-monoxime (I3M) and thymoquinone (Tq) to have excellent therapeutic efficacy in models of Lung cancer (LC). Preliminary screening was done with A549 cells. Cell cycle, apoptosis and NFκB phosphorylation were determined by flow cytometry, while apoptotic proteins, Akt and mTOR were assessed by western blotting. Mouse xenograft model was used to assess the therapeutic efficacy in-vivo. Synergistic reduction in cell viability was observed with I3M + Tq combinations, which were non-toxic to normal HFL-1 cells. Cell cycle analysis indicated G
phase reduction with subsequent accumulation of sub G
contents. Annexin V assay revealed higher apoptotic cells with combinations compared to individual treatments with a decrease in Bcl-2/Bax ratio. The combinations exhibited anti-metastasis activity in cell migration in the scratch, scatter and tumour cell migration assays and effectively reduced the tumour growth in mouse xenograft model. Expression levels of p-AKT, p-mTOR, Caspase-3, p-53 and NFκB were significantly reduced in the combination treated mice compared to individual treatments. Results of current study demonstrate clear efficacy of I3M + Tq combinations in LC models mediated by suppressing Akt/mTOR/NFκB signalling. Further research is recommended to transform these findings into novel therapeutic combinations against LC.


Development of UHPLC-MS/MS Method for Indirubin-3'-Oxime Derivative as a Novel FLT3 Inhibitor and Pharmacokinetic Study in Rats

Na Yoon Kim, Yong-Chul Kim, Yoon Gyoon Kim
PMID: 32349415   DOI: 10.3390/molecules25092039

Abstract

This study aimed to develop and validate a sensitive liquid chromatography-coupled tandem mass spectrometry method for the quantification of LDD-2614, an indirubin derivative and novel FLT3 inhibitor, in rat plasma. In addition, the developed analytical method was applied to observe the pharmacokinetic properties of LDD-2614. Chromatographic separation was achieved on a Luna omega C
column using a mixture of water and acetonitrile, both containing 0.1% formic acid. Quantitation was performed using positive electrospray ionization in a multiple reaction monitoring (MRM) mode. The MRM transitions were optimized as
426.2→113.1 for LDD-2614 and
390.2→113.1 for LDD-2633 (internal standard), and the lower limit of quantification (LLOQ) for LDD-2614 was determined as 0.1 ng/mL. Including the LLOQ, the nine-point calibration curve was linear with a correlation coefficient greater than 0.9991. Inter- and intraday accuracies (RE) ranged from -3.19% to 8.72%, and the precision was within 9.02%. All validation results (accuracy, precision, matrix effect, recovery, stability, and dilution integrity) met the acceptance criteria of the U.S. Food and Drug Administration and the Korea Ministry of Food and Drug Safety guidelines. The proposed method was validated and demonstrated to be suitable for the quantification of LDD-2614 for pharmacokinetics studies.


Inhibitory Effects of Indirubin-3'-oxime Derivatives on Lipid Accumulation in 3T3-L1 Cells

Yasuhito Nobushi, Hiroaki Saito, Shinichi Miyairi, Taketo Uchiyama, Yukinaga Kishikawa
PMID: 32115509   DOI: 10.1248/bpb.b19-00910

Abstract

Obesity elevates the risk of cardiovascular disease and has been strongly associated with increases in the incidence of many metabolic diseases. Therefore, prevention of obesity leads to the prevention of metabolic diseases. In light of this, substances that exert anti-obesity effects are crucial for the prevention of obesity. Indirubin, a 3,2' bisindole isomer of indigo, is the active component of the traditional Chinese medicine used for the treatment of chronic myelocytic leukemia. In particular, indirubin-3'-oxime (1) was shown to inhibit the differentiation of adipocytes. In this study, we investigated the inhibitory effects of nine indirubin-3'-oxime derivatives against lipid accumulation during differentiation in 3T3-L1 cells. Among the compounds tested, 5-methoxyindirubin-3'-oxime (2) and 6-bromoindirubin-3'-oxime (7) at 5 µM exhibited significantly stronger inhibitory activity than indirubin-3'-oxime (1). Furthermore, 5-methoxyindirubin-3'-oxime (2) and 6-bromoindirubin-3'-oxime (7) markedly suppressed the expression of CCAAT/enhancer-binding protein α, peroxisome proliferator activator γ2, and adipocyte protein 2, both of which are key adipogenic regulators at the intermediate stage of adipocyte differentiation. Our results demonstrate that 5-methoxyindirubin-3'-oxime (2) and 6-bromoindirubin-3'-oxime (7) significantly down-regulated lipid accumulation during differentiation of 3T3-L1 cells, suggesting their potential as novel therapeutic drugs against the development of obesity.


A novel small molecule A

Saynaz A Choudhary, Nikita Bora, Dipanjan Banerjee, Leena Arora, Anindhya Sundar Das, Rakesh Yadav, Karl-Norbert Klotz, Durba Pal, Anupam Nath Jha, Suman Dasgupta
PMID: 31409652   DOI: 10.1042/BCJ20190251

Abstract

Saturated free fatty acid-induced adipocyte inflammation plays a pivotal role in implementing insulin resistance and type 2 diabetes. Recent reports suggest A
adenosine receptor (A
AR) could be an attractive choice to counteract adipocyte inflammation and insulin resistance. Thus, an effective A
AR agonist devoid of any toxicity is highly appealing. Here, we report that indirubin-3'-monoxime (I3M), a derivative of the bisindole alkaloid indirubin, efficiently binds and activates A
AR which leads to the attenuation of lipid-induced adipocyte inflammation and insulin resistance. Using a combination of
virtual screening of potential anti-diabetic candidates and
study on insulin-resistant model of 3T3-L1 adipocytes, we determined I3M through A
AR activation markedly prevents lipid-induced impairment of the insulin signaling pathway in adipocytes without any toxic effects. While I3M restrains lipid-induced adipocyte inflammation by inhibiting NF-κB dependent pro-inflammatory cytokines expression, it also augments cAMP-mediated CREB activation and anti-inflammatory state in adipocytes. However, these attributes were compromised when cells were pretreated with the A
AR antagonist, SCH 58261 or siRNA mediated knockdown of A
AR. I3M, therefore, could be a valuable option to intervene adipocyte inflammation and thus showing promise for the management of insulin resistance and type 2 diabetes.


Protocol development for discovery of angiogenesis inhibitors via automated methods using zebrafish

Antonio Mauro, Robin Ng, Jamie Yuanjun Li, Rui Guan, Youdong Wang, Krishna Kumar Singh, Xiao-Yan Wen
PMID: 31730619   DOI: 10.1371/journal.pone.0221796

Abstract

Their optical clarity as larvae and embryos, small size, and high fecundity make zebrafish ideal for whole animal high throughput screening. A high-throughput drug discovery platform (HTP) has been built to perform fully automated screens of compound libraries with zebrafish embryos. A Tg(kdrl:EGFP) line, marking endothelial cell cytoplasm, was used in this work to help develop protocols and functional algorithms for the system, with the intent of screening for angiogenesis inhibitors. Indirubin 3' Monoxime (I3M), a known angiogenesis inhibitor, was used at various concentrations to validate the protocols. Consistent with previous studies, a dose dependant inhibitory effect of I3M on angiogenesis was confirmed. The methods and protocols developed here could significantly increase the throughput of drug screens, while limiting human errors. These methods are expected to facilitate the discovery of novel anti-angiogenesis compounds and can be adapted for many other applications in which samples have a good fluorescent signal.


Indirubin-3'-oxime stimulates chondrocyte maturation and longitudinal bone growth via activation of the Wnt/β-catenin pathway

Sehee Choi, Pu-Hyeon Cha, Hyun-Yi Kim, Kang-Yell Choi
PMID: 31515471   DOI: 10.1038/s12276-019-0306-3

Abstract

Researchers have shown increased interest in determining what stimulates height. Currently, many children undergo precocious puberty, resulting in short stature due to premature closure of the growth plate. However, the current approach for height enhancement is limited to growth hormone treatment, which often results in side effects and clinical failure and is costly. Although recent studies have indicated the importance of paracrine signals in the growth plate for longitudinal bone growth, height-stimulating agents targeting the signaling pathways involved in growth plate maturation remain unavailable in the clinic. The Wnt/β-catenin pathway plays a major role in the maturation of growth plate chondrocytes. In this study, by using an ex vivo tibial culture system, we identified indirubin-3'-oxime (I3O) as a compound capable of enhancing longitudinal bone growth. I3O promoted chondrocyte proliferation and differentiation via activation of the Wnt/β-catenin pathway in vitro. Intraperitoneal injection of I3O in adolescent mice increased growth plate height along with incremental chondrocyte maturation. I3O promoted tibial growth without significant adverse effects on bone thickness and articular cartilage. Therefore, I3O could be a potential therapeutic agent for increasing height in children with growth retardation.


Discovery of orally active indirubin-3'-oxime derivatives as potent type 1 FLT3 inhibitors for acute myeloid leukemia

Pyeonghwa Jeong, Yeongyu Moon, Je-Heon Lee, So-Deok Lee, Jiyeon Park, Jungeun Lee, Jiheon Kim, Hyo Jeong Lee, Na Yoon Kim, Jungil Choi, Jeong Doo Heo, Ji Eun Shin, Hyun Woo Park, Yoon-Gyoon Kim, Sun-Young Han, Yong-Chul Kim
PMID: 32272419   DOI: 10.1016/j.ejmech.2020.112205

Abstract

FMS-like receptor tyrosine kinase-3 (FLT3) is expressed on acute leukemia cells and is implicated in the survival, proliferation and differentiation of hematopoietic cells in most acute myeloid leukemia (AML) patients. Despite recent achievements in the development of FLT3-targeted small-molecule drugs, there are still unmet medical needs related to kinase selectivity and the progression of some mutant forms of FLT3. Herein, we describe the discovery of novel orally available type 1 FLT3 inhibitors from structure-activity relationship (SAR) studies for the optimization of indirubin derivatives with biological and pharmacokinetic profiles as potential therapeutic agents for AML. The SAR exploration provided important structural insights into the key substituents for potent inhibitory activities of FLT3 and in MV4-11 cells. The profile of the most optimized inhibitor (36) showed IC
values of 0.87 and 0.32 nM against FLT3 and FLT3/D835Y, respectively, along with potent inhibition against MV4-11 and FLT3/D835Y expressed MOLM14 cells with a GI
value of 1.0 and 1.87 nM, respectively. With the high oral bioavailability of 42.6%, compound 36 displayed significant in vivo antitumor activity by oral administration of 20 mg/kg once daily dosing schedule for 21 days in a mouse xenograft model. The molecular docking study of 36 in the homology model of the DFG-in conformation of FLT3 resulted in a reasonable binding mode in type 1 kinases similar to the reported type 1 FLT3 inhibitors Crenolanib and Gilteritinib.


Design, synthesis, structure, in vitro cytotoxic activity evaluation and docking studies on target enzyme GSK-3β of new indirubin-3'-oxime derivatives

Nguyen Trong Dan, Hoang Duc Quang, Vuong Van Truong, Do Huu Nghi, Nguyen Manh Cuong, To Dao Cuong, Tran Quoc Toan, Long Giang Bach, Nguyen Huu Thuan Anh, Nguyen Thi Mai, Ngo Thi Lan, Luu Van Chinh, Pham Minh Quan
PMID: 32651416   DOI: 10.1038/s41598-020-68134-8

Abstract

The addition of chalcone and amine components into indirubin-3'-oxime resulted in 15 new derivatives with high yields. Structures of new derivatives were also elucidated through 1D, 2D-NMR and HR-MS(ESI) spectra and X-ray crystallography. All designed compounds were screened for cytotoxic activity against four human cancer cell lines (HepG2, LU-1, SW480 and HL-60) and one human normal kidney cell line (HEK-293). Compound 6f exhibited the most marked cytotoxicity meanwhile cytotoxicity of compounds 6e, 6h and 6l was more profound toward cancer cell lines than toward normal cell. These new derivatives were further analyzed via molecular docking studies on GSK-3β enzyme. Docking analysis shows that most of the derivatives exhibited potential inhibition activity against GSK-3β with characteristic interacting residues in the binding site. The fast pulling of ligand scheme was then employed to refine the binding affinity and mechanism between ligands and GSK-3β enzyme. The computational results are expected to contribute to predicting enzyme target of the trial inhibitors and their possible interaction, from which the design of new cytotoxic agents could be created in the future.


Explore Compound Types